molecular formula C14H25NO3S B2667334 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448031-15-9

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2667334
CAS No.: 1448031-15-9
M. Wt: 287.42
InChI Key: LJPNLBFQNACXKD-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone (CAS 1448031-15-9) is an organic compound with the molecular formula C14H25NO3S and a molecular weight of 287.42 g/mol . This molecule features a piperidine ring, a key structural motif in medicinal chemistry, which is further functionalized with a methylsulfonyl group and a 2-cyclohexylethanone side chain . Piperidine derivatives are of profound significance in the pharmaceutical industry, found in over twenty classes of drugs and numerous alkaloids, due to their versatile biological activities and role as synthetic building blocks . The specific structural elements present in this compound—the sulfonamide on the piperidine and the ketone linker—are common in compounds designed to interact with biological targets. For instance, structurally related N-cyclohexyl acetamide derivatives bearing a sulfonyl-piperidine group have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) signaling, demonstrating potential in anticancer research . Furthermore, piperidine sulfonamide derivatives are actively investigated in other therapeutic areas, such as the development of peripheral cannabinoid (CB1) receptor antagonists for treating metabolic and liver diseases . This combination of features makes this compound a valuable chemical reagent for researchers in drug discovery and medicinal chemistry, particularly for the synthesis of novel bioactive molecules, the exploration of structure-activity relationships (SAR), and as a building block for more complex chemical entities. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-cyclohexyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-19(17,18)13-7-9-15(10-8-13)14(16)11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPNLBFQNACXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the cyclohexyl group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring and the methylsulfonyl group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog: 2-Cyclohexyl-1-{4-[2-(2-Furyl)-2-Hydroxyethyl]piperazin-1-yl}ethanone Hydrochloride

Key Differences :

  • Piperazine derivatives often exhibit higher water solubility due to increased polarity .
  • Substituents: The methylsulfonyl group in the target compound is replaced by a 2-(furan-2-yl)-2-hydroxyethyl chain.
  • Salt Form : The analog is a hydrochloride salt, which improves aqueous solubility compared to the free base form of the target compound .

Physicochemical Properties :

Property Target Compound Piperazine Analog
Molecular Weight ~327.5 g/mol ~493.0 g/mol (including HCl)
Key Functional Groups Methylsulfonyl (–SO₂CH₃) Furan, Hydroxyl
Predicted logP ~2.1 (moderate lipophilicity) ~1.5 (higher polarity due to –OH)
Solubility Moderate in DMSO, low in water High in water (HCl salt)

Biological Implications :
The methylsulfonyl group may improve metabolic stability by resisting oxidative degradation, whereas the furan ring in the analog could confer susceptibility to CYP450-mediated metabolism .

Conformational Analysis: Piperidine vs. Piperazine Rings

The piperidine ring in the target compound adopts a chair conformation, with the methylsulfonyl group occupying an equatorial position to minimize steric strain. In contrast, piperazine rings (as in the analog) exhibit greater flexibility due to the additional nitrogen atom, enabling pseudorotation and variable puckering amplitudes . This rigidity may enhance target selectivity compared to more flexible analogs .

Dynamic Behavior: Isomerization and Energy Barriers

While the target compound lacks an amide bond, its ethanone moiety may undergo restricted rotation. In contrast, amide-containing analogs (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) exhibit dual NMR signals for proximal hydrogens/carbons due to slow amide bond isomerization. Variable-temperature NMR studies reveal energy barriers of ~67 kJ/mol for such processes, with isomerization rates reaching 380 s⁻¹ at coalescence temperatures (~293 K) .

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